呋喃-2-甲酰肼

描述

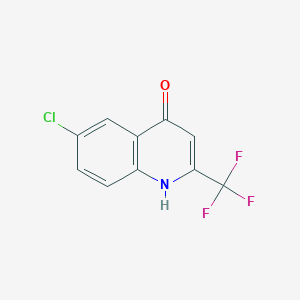

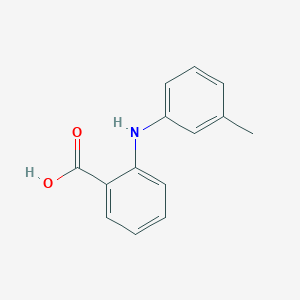

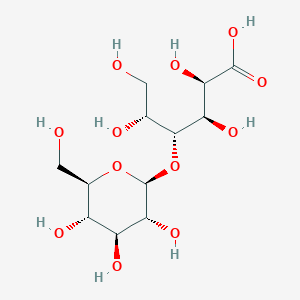

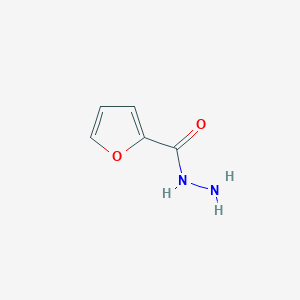

Furan-2-carbohydrazide, also known as Furan-2-carbohydrazide, is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.

The exact mass of the compound Furan-2-carbohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35574. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Furan-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

基于荧光的传感器

呋喃-2-甲酰肼衍生物因其在基于荧光的传感器中的潜力而受到研究。 该化合物在形成纳米聚集体时表现出增强发射和红移 。这种特性在开发能够通过观察荧光发射变化来检测环境变化的传感器中特别有用。

抗菌剂

呋喃衍生物(包括呋喃-2-甲酰肼)的抗菌活性是一个重要的研究领域。 这些化合物对革兰氏阳性和革兰氏阴性细菌均显示出希望,使其成为开发新型抗菌药物的潜在候选者 。这对对抗微生物耐药性尤其重要。

有机发光二极管 (OLED)

在电子领域,呋喃-2-甲酰肼衍生物可用于制造 OLED。 它们能够形成在紫外线照射下表现出黄绿色荧光的颗粒状聚集体,使其适合用于显示技术 。

生物细胞成像

由于其荧光特性,呋喃-2-甲酰肼衍生物可用于生物细胞成像。 它们可以帮助可视化细胞结构和功能,这对医学研究和诊断至关重要 。

化学传感

呋喃-2-甲酰肼衍生物在紫外光下荧光发射的变化可用于化学传感应用。 这可以用来检测特定化学物质的存在或化学浓度的变化 。

抗菌活性

研究表明,由呋喃-2-甲酰肼合成的氨基硫代甲酰基-呋喃-2-甲酰胺衍生物具有有效的抗菌活性。 这为其在治疗由微生物引起的感染和疾病中的应用开辟了可能性 。

光学材料

呋喃-2-甲酰肼的结构、电子和光学性质使其成为开发新型光学材料的有趣候选者。 这些材料可用于多种应用,包括激光器、光电探测器和其他光子器件 。

药物发现和药物化学

呋喃-2-甲酰肼是药物化学中的一个关键分子,因为其通用的结构允许进行各种修饰。 它作为合成具有潜在治疗应用的化合物的构建块,例如抗炎、止痛和抗癌药物 。

作用机制

Mode of Action

The mode of action of Furan-2-carbohydrazide is related to its ability to form nano-aggregates and exhibit enhanced emission properties . This compound, when in an organic solvent (e.g., THF), produces yellow-green fluorescence emission upon the addition of H2O . This suggests that Furan-2-carbohydrazide interacts with its targets through intramolecular H-bonding .

Biochemical Pathways

It’s known that this compound can form nano-aggregates in a thf/h2o mixed solution, exhibiting aggregation-induced emission (aie) . This process involves the blocking of intramolecular rotational motion and intramolecular vibration in the aggregated state, activating the radiative decay pathway to yield strong fluorescence .

Result of Action

The result of Furan-2-carbohydrazide’s action is the formation of granular-shaped aggregates that exhibit obvious aggregation-induced emission (AIE) . Especially its keto fluorescence band intensifies dramatically, while the enol emission band remains almost unchanged . Hence, a change in fluorescence from no emission of light to emission of bright yellow-green light under a UV lamp is observed .

Action Environment

The action of Furan-2-carbohydrazide is influenced by the environment. For instance, in an organic solvent like THF, the addition of H2O triggers the formation of nano-aggregates and the subsequent fluorescence emission . This suggests that environmental factors such as the presence of water and the type of solvent can significantly influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Furan-2-carbohydrazide has been observed to interact with various biomolecules, leading to biochemical reactions . For instance, it has been found to produce yellow-green fluorescence emission upon addition of water, indicating a potential interaction with water molecules

Cellular Effects

It has been observed to exhibit fluorescence emission in certain conditions, which could potentially influence cell function

Molecular Mechanism

The molecular mechanism of Furan-2-carbohydrazide is complex and involves several processes. It has been suggested that intramolecular hydrogen bonding plays a significant role in the formation of Furan-2-carbohydrazide aggregates and the aggregation-induced emission (AIE) process

Temporal Effects in Laboratory Settings

It has been observed that Furan-2-carbohydrazide exhibits enhanced fluorescence emission over time when mixed with water . This suggests that Furan-2-carbohydrazide may have long-term effects on cellular function in in vitro or in vivo studies.

属性

IUPAC Name |

furan-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTSVWWOAIAIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186900 | |

| Record name | 2-Furoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-71-4 | |

| Record name | 2-Furancarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furoylhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furoylhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of furan-2-carbohydrazide is C5H6N2O2, and its molecular weight is 126.11 g/mol.

ANone: Furan-2-carbohydrazide and its derivatives have been extensively characterized using various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as carbonyl (C=O), amine (N-H), and aromatic C=C stretches. [, , , , , , , , , , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide valuable information about the compound's structure, including the number and types of protons and carbons, their chemical environment, and their connectivity. [, , , , , , , , , , , , , , ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing insights into its structure and potential degradation pathways. [, , , , , , ]

ANone: Furan-2-carbohydrazide is a highly versatile building block. Some common reactions include:

- Schiff base formation: The reaction of furan-2-carbohydrazide with aldehydes or ketones readily yields Schiff bases, a class of compounds with diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , ]

- Heterocycle synthesis: Furan-2-carbohydrazide serves as a valuable precursor for synthesizing various heterocycles, including pyrazoles, triazoles, thiazoles, and oxadiazoles, many of which possess important pharmacological properties. [, , , , , , , , , , ]

- Metal complexation: The presence of oxygen and nitrogen donor atoms in furan-2-carbohydrazide enables its use as a ligand for complexing various metal ions. These metal complexes often exhibit interesting magnetic, catalytic, and biological properties. [, , , , , , , ]

A: Yes, palladium(II) complexes containing furan-2-carbohydrazide derivatives have demonstrated catalytic activity in Suzuki-Miyaura coupling reactions. These reactions involve the formation of biaryl compounds, which are important building blocks in organic synthesis. []

ANone: Furan-2-carbohydrazide derivatives have shown promise in various biological applications, including:

- Antimicrobial agents: Several studies have reported the antibacterial and antifungal activities of furan-2-carbohydrazide derivatives against a range of microorganisms. [, , , , , , , ]

- Anti-inflammatory agents: Certain derivatives exhibit anti-inflammatory activity, making them potential candidates for developing new treatments for inflammatory diseases. [, ]

- Analgesic agents: Some compounds have shown analgesic activity, suggesting their potential use in pain management. []

- Anti-tubercular agents: Studies have explored the anti-tubercular activity of furan-2-carbohydrazide derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. []

- Potential MRI contrast agents: One study showed a Gd(III) complex with a furan-2-carbohydrazide derivative displayed enhanced relaxivity compared to a clinically used agent, suggesting potential application in MRI contrast enhancement. []

ANone: SAR studies have revealed that:

- Introducing substituents on the furan and/or phenyl rings of furan-2-carbohydrazide derivatives can significantly impact their biological activity. [, , , , , , , , ]

- The nature, position, and electronic properties of these substituents play a crucial role in modulating the compound's interaction with biological targets, ultimately affecting its potency and selectivity. [, , , , , , , , ]

ANone: Various analytical techniques are used:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as UV-Vis or mass spectrometry, allows for separation, identification, and quantification of furan-2-carbohydrazide derivatives in complex mixtures. []

- Elemental Analysis: Determining the elemental composition (C, H, N, etc.) confirms the purity and provides evidence for the proposed structure of the synthesized compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Computational methods have been employed to:

- Predict molecular properties: Density functional theory (DFT) calculations can predict various molecular properties, such as optimized geometry, dipole moment, and electronic structure, providing valuable insights into the compound's behavior. []

- Investigate intermolecular interactions: Hirshfeld surface analysis and fingerprint plots help analyze intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's packing in the solid state and its interactions with biological targets. []

ANone: Yes, some recent research highlights include:

- Aluminum detection: 5-Formyluracil probes based on furan-2-carbohydrazide have been developed for selective detection of Al3+ ions in vitro and in biological systems. []

- Primary explosives: A copper(II) complex with furan-2-carbohydrazide has been investigated as a potential primary explosive due to its good thermal stability and sensitivity to mechanical stimuli. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)